4-Methoxy-2-[(propylamino)methyl]phenol
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Overview
Description
4-Methoxy-2-[(propylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol It is a phenolic compound characterized by the presence of a methoxy group and a propylamino group attached to the benzene ring
Preparation Methods
The synthesis of 4-Methoxy-2-[(propylamino)methyl]phenol can be achieved through several routes. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is preferred due to its selectivity and the fact that it does not affect reducible substituents such as nitro and chloride groups . Industrial production methods may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or tin, which facilitate the reduction of nitriles and amides to form secondary amines .
Chemical Reactions Analysis
4-Methoxy-2-[(propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., NaBH4, LiAlH4), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-[(propylamino)methyl]phenol has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates. It is also used in the preparation of various substituted phenols and amines.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(propylamino)methyl]phenol involves its interaction with molecular targets and pathways in biological systems. The compound’s phenolic structure allows it to participate in hydrogen bonding and electron transfer reactions, which can affect various biochemical processes . The propylamino group may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
4-Methoxy-2-[(propylamino)methyl]phenol can be compared with other similar compounds, such as:
2-Methoxy-4-[(propylamino)methyl]phenol: This compound has a similar structure but differs in the position of the methoxy and propylamino groups.
4-Methoxy-2-[(phenylamino)methyl]phenol: This compound has a phenylamino group instead of a propylamino group, leading to different chemical and biological properties.
4-Methoxy-2-[(methylamino)methyl]phenol:
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methoxy-2-(propylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-3-6-12-8-9-7-10(14-2)4-5-11(9)13/h4-5,7,12-13H,3,6,8H2,1-2H3 |
InChI Key |
BUMCNTZREMNLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
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